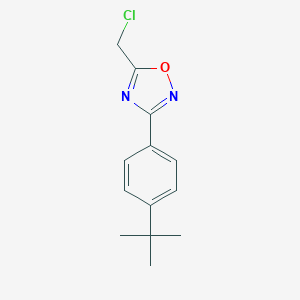![molecular formula C5H3N3S B068545 [1,2,3]Thiadiazolo[4,5-b]pyridine CAS No. 174762-11-9](/img/structure/B68545.png)
[1,2,3]Thiadiazolo[4,5-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,3]Thiadiazolo[4,5-b]pyridine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is a fused ring system that contains both a pyridine and thiadiazole ring. The unique structural features of [1,2,3]Thiadiazolo[4,5-b]pyridine make it an interesting compound for scientific research.
作用机制
The mechanism of action of [1,2,3]Thiadiazolo[4,5-b]pyridine is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or pathways in the body. For example, studies have shown that [1,2,3]Thiadiazolo[4,5-b]pyridine may inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling and regulation. Additionally, studies have suggested that this compound may act by modulating the expression of certain genes in the body.
生化和生理效应
Studies have shown that [1,2,3]Thiadiazolo[4,5-b]pyridine has various biochemical and physiological effects. For example, studies have shown that this compound may have anti-inflammatory and antioxidant properties. Additionally, studies have suggested that [1,2,3]Thiadiazolo[4,5-b]pyridine may have anticancer, antiviral, and antibacterial properties.
实验室实验的优点和局限性
One advantage of using [1,2,3]Thiadiazolo[4,5-b]pyridine in lab experiments is its unique structural features, which make it an interesting compound for scientific research. Additionally, this compound has potential applications in various fields of science, which makes it a versatile compound for research. However, one limitation of using [1,2,3]Thiadiazolo[4,5-b]pyridine in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
未来方向
There are several future directions for research on [1,2,3]Thiadiazolo[4,5-b]pyridine. One direction is the development of new synthesis methods that are more efficient and scalable, which would allow for the production of larger quantities of this compound. Another direction is the investigation of the mechanism of action of [1,2,3]Thiadiazolo[4,5-b]pyridine, which would provide insight into its potential applications in medicine and other fields of science. Additionally, future research could focus on the development of new applications for this compound in materials science and organic electronics. Finally, studies could be conducted to evaluate the safety and toxicity of [1,2,3]Thiadiazolo[4,5-b]pyridine, which would be important for its potential use as a drug candidate.
In conclusion, [1,2,3]Thiadiazolo[4,5-b]pyridine is a heterocyclic compound that has potential applications in various fields of science. Its unique structural features, potential applications in medicine and materials science, and interesting biochemical and physiological effects make it an interesting compound for scientific research. Future research on [1,2,3]Thiadiazolo[4,5-b]pyridine could lead to the development of new synthesis methods, new applications in science, and potentially new drug candidates for the treatment of various diseases.
合成方法
The synthesis of [1,2,3]Thiadiazolo[4,5-b]pyridine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction between 2-aminopyridine and thiosemicarbazide in the presence of a catalyst. This reaction leads to the formation of intermediate compounds, which are then cyclized to form [1,2,3]Thiadiazolo[4,5-b]pyridine. Other methods for synthesizing this compound include the reaction between pyridine-2-thiol and hydrazine hydrate, and the reaction between 2-aminopyridine and thiosemicarbazone.
科学研究应用
[1,2,3]Thiadiazolo[4,5-b]pyridine has potential applications in various fields of science, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. In materials science, [1,2,3]Thiadiazolo[4,5-b]pyridine has been investigated for its potential use in the development of organic semiconductors. In organic electronics, this compound has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
属性
CAS 编号 |
174762-11-9 |
|---|---|
产品名称 |
[1,2,3]Thiadiazolo[4,5-b]pyridine |
分子式 |
C5H3N3S |
分子量 |
137.16 g/mol |
IUPAC 名称 |
thiadiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C5H3N3S/c1-2-4-5(6-3-1)7-8-9-4/h1-3H |
InChI 键 |
GNXPUXGOQIHJLJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=NS2 |
规范 SMILES |
C1=CC2=C(N=C1)N=NS2 |
同义词 |
1,2,3-Thiadiazolo[4,5-b]pyridine(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



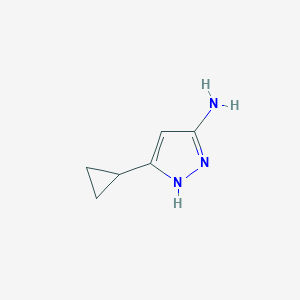
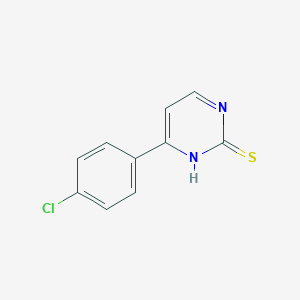
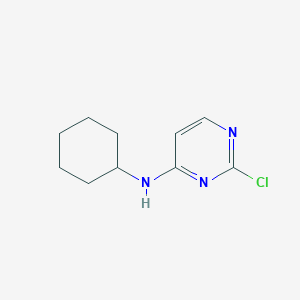
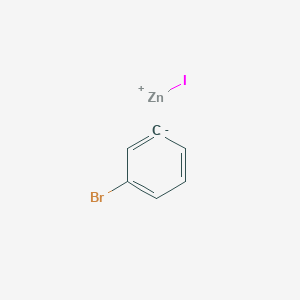
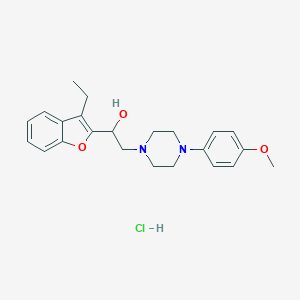

![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)
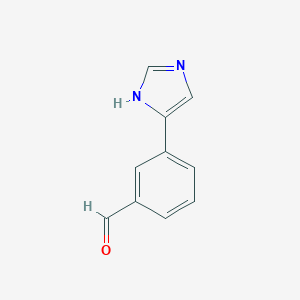
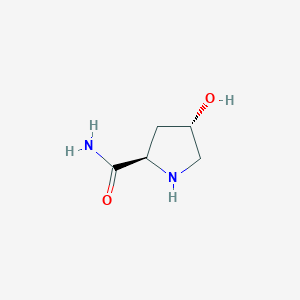
![3-[(1-Benzylpiperidin-4-yl)oxy]propanamide](/img/structure/B68489.png)
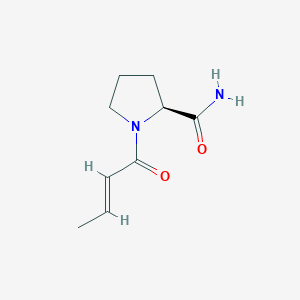
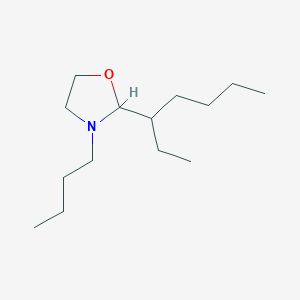
![3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B68493.png)
